[1,1'-Biphenyl]-3-carboxylic acid, 4'-chloro-4-hydroxy-3'-(trifluoromethyl)-
Overview
Description
[1,1’-Biphenyl]-3-carboxylic acid, 4’-chloro-4-hydroxy-3’-(trifluoromethyl)-: is a complex organic compound featuring a biphenyl core substituted with a carboxylic acid group, a chloro group, a hydroxy group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-3-carboxylic acid, 4’-chloro-4-hydroxy-3’-(trifluoromethyl)- typically involves multiple steps, starting from commercially available biphenyl derivatives. One common approach is the nucleophilic aromatic substitution reaction, where a suitable biphenyl precursor undergoes substitution reactions to introduce the chloro, hydroxy, and trifluoromethyl groups .
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to ensure high yield and purity. For example, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling can be employed to form the biphenyl core, followed by selective functionalization to introduce the desired substituents .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.
Substitution: The chloro group can undergo nucleophilic substitution to introduce various functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of various functional groups such as alkyl, aryl, or amino groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis .
Biology
In biological research, derivatives of this compound are studied for their potential biological activities , including antimicrobial and anti-inflammatory properties .
Medicine
In medicine, this compound and its derivatives are explored for their pharmacological potential , particularly in the development of new drugs targeting specific pathways .
Industry
In the industrial sector, this compound is used in the production of advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-3-carboxylic acid, 4’-chloro-4-hydroxy-3’-(trifluoromethyl)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The hydroxy group can form hydrogen bonds with biological targets, while the chloro group can participate in halogen bonding .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, [1,1’-Biphenyl]-3-carboxylic acid, 4’-chloro-4-hydroxy-3’-(trifluoromethyl)- is unique due to its biphenyl core and the specific arrangement of its substituents. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O3/c15-11-3-1-8(6-10(11)14(16,17)18)7-2-4-12(19)9(5-7)13(20)21/h1-6,19H,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQWFUKEPPMDIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(F)(F)F)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629604 | |
Record name | 4'-Chloro-4-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50629604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893638-10-3 | |
Record name | 4'-Chloro-4-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50629604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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